Cas no 28165-45-9 (Methyl 3-bromo-2-hydroxybenzoate)
Methyl 3-bromo-2-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-bromo-2-hydroxybenzoate
- 3-Brom-2-hydroxy-benzoesaeure-methylester
- 3-bromo-2-hydroxy-benzoic acid methyl ester
- AK136127
- KB-256370
- methyl 3-bromosalicylate
- SureCN8852644
- Methyl3-bromo-2-hydroxybenzoate
- WZHOTUVSKJWGMS-UHFFFAOYSA-N
- CM12511
- ST2419545
- AB0058625
- Z4542
-
- MDL: MFCD10566798
- Inchi: 1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3
- InChI Key: WZHOTUVSKJWGMS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=O)OC)=C1O
Computed Properties
- Exact Mass: 229.95781
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- XLogP3: 3
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.627±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 277-278 ºC
- Boiling Point: 238.8±20.0 ºC (760 Torr),
- Flash Point: 98.2±21.8 ºC,
- Refractive Index: 1.5790 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
- PSA: 46.53
Methyl 3-bromo-2-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183404-100mg |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 97% | 100mg |
¥65.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183404-1g |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 97% | 1g |
¥287.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183404-250mg |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 97% | 250mg |
¥133.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183404-25g |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 97% | 25g |
¥4739.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183404-5g |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 97% | 5g |
¥1039.90 | 2023-09-01 | |
| Chemenu | CM117089-25g |
Methyl 3-Bromo-2-hydroxybenzoate |
28165-45-9 | 95+% | 25g |
$703 | 2021-06-17 | |
| TRC | M296113-25mg |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | M296113-50mg |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | M296113-100mg |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | M296113-250mg |
Methyl 3-bromo-2-hydroxybenzoate |
28165-45-9 | 250mg |
$161.00 | 2023-05-18 |
Methyl 3-bromo-2-hydroxybenzoate Suppliers
Methyl 3-bromo-2-hydroxybenzoate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Methyl 3-bromo-2-hydroxybenzoate
Methyl 3-bromo-2-hydroxybenzoate (CAS No. 28165-45-9): A Comprehensive Overview
Methyl 3-bromo-2-hydroxybenzoate
, with the chemical formula C₈H₅BrO₃ and CAS number 28165-45-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of hydroxybenzoic acid esters, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of both a bromine substituent and a hydroxyl group on the benzene ring imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a subject of extensive study in medicinal chemistry.
The structure of Methyl 3-bromo-2-hydroxybenzoate features a benzoic acid backbone with a methyl ester group at the carboxyl position, a bromine atom at the 3-position, and a hydroxyl group at the 2-position. This specific arrangement of functional groups contributes to its reactivity and makes it a versatile building block for more complex molecules. The bromine substituent, in particular, enhances its utility as a synthetic intermediate due to its ability to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in pharmaceutical synthesis.
In recent years, Methyl 3-bromo-2-hydroxybenzoate has been extensively studied for its potential applications in the development of novel therapeutic agents. Its hydroxyl group allows for further functionalization, enabling the creation of derivatives with enhanced biological activity. For instance, researchers have explored its use in synthesizing compounds with anti-inflammatory, antimicrobial, and antioxidant properties. The bromine atom also facilitates modifications that can lead to the development of new drugs targeting specific disease pathways.
One of the most compelling aspects of Methyl 3-bromo-2-hydroxybenzoate is its role in drug discovery and development. The compound has been utilized as a key intermediate in the synthesis of small-molecule inhibitors that modulate various biological targets. For example, studies have demonstrated its utility in creating molecules that interact with enzymes involved in cancer metabolism. These findings highlight its importance as a tool in medicinal chemistry, particularly in the design of targeted therapies for complex diseases.
The synthesis of Methyl 3-bromo-2-hydroxybenzoate can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity requirements. A common method involves the bromination of 2-hydroxybenzoic acid followed by esterification with methanol under acidic conditions. Alternatively, direct esterification of 3-bromo-2-hydroxybenzoic acid can be employed, although this route may require additional purification steps to isolate the desired product.
Recent advancements in synthetic methodologies have also contributed to more efficient and sustainable production processes for Methyl 3-bromo-2-hydroxybenzoate. For instance, catalytic hydrogenation techniques have been explored to improve yield and reduce byproduct formation. These innovations not only enhance the practicality of using the compound in research but also align with broader efforts to develop greener chemical processes.
The pharmacological properties of Methyl 3-bromo-2-hydroxybenzoate have been a focus of numerous studies. Research has indicated that derivatives of this compound exhibit promising activities against various pathogens and disease conditions. For example, modifications designed to enhance solubility and bioavailability have led to the development of novel antimicrobial agents with improved efficacy. Additionally, structural analogs have shown potential as anti-inflammatory agents, targeting pathways implicated in chronic inflammatory diseases.
In conclusion, Methyl 3-bromo-2-hydroxybenzoate (CAS No. 28165-45-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, while its diverse applications underscore its importance in modern medicinal chemistry. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly crucial role in addressing complex health challenges.
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